6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one
Description
Historical Context of Quinolinone Derivatives
Quinolinone derivatives emerged as critical scaffolds following the isolation of quinoline from coal tar by Friedlieb Ferdinand Runge in 1834. Early synthetic efforts, such as the Skraup synthesis (1880), enabled systematic exploration of quinoline-based structures. The development of quinolinones—partially hydrogenated quinoline analogs bearing a ketone group—gained momentum in the mid-20th century due to their pharmacological potential. For example, cinchocaine (a quinolinone derivative) became one of the first synthetic local anesthetics. The introduction of bromoacetyl substituents, as seen in 6-(2-bromoacetyl)-3,4-dihydro-1H-quinoline-2-one, expanded synthetic versatility for drug discovery and materials science.
Significance in Heterocyclic Chemistry
This compound exemplifies the strategic functionalization of quinolinones to enhance reactivity and applicability:
Its synthetic utility is demonstrated in:
Nomenclature and Classification Systems
The compound’s IUPAC name follows Hantzsch-Widman and fused-ring numbering conventions:
- Root : Quinoline indicates a bicyclic system with benzene fused to pyridine.
- Saturation : 3,4-dihydro-1H specifies partial hydrogenation at positions 3 and 4.
- Substituents :
- 2-one: Ketone at position 2.
- 6-(2-bromoacetyl): Bromoacetyl group at position 6.
Comparative Nomenclature of Related Derivatives :
| Compound | Key Substituents | IUPAC Name |
|---|---|---|
| 6-Bromo-3,4-dihydroquinolin-2(1H)-one | Br at C-6 | 6-bromo-3,4-dihydro-1H-quinolin-2-one |
| 8-(Bromoacetyl)quinoline hydrobromide | BrCH₂CO at C-8 + HBr adduct | 2-bromo-1-quinolin-8-ylethanone hydrobromide |
Position within the Quinoline Scaffold Family
The compound occupies a unique niche due to its substitution pattern:
- Core Structure : 3,4-dihydroquinolin-2-one (tetrahydroquinoline with a ketone).
- Functionalization : Bromoacetyl at C-6 distinguishes it from simpler halogenated derivatives (e.g., 6-bromo-3,4-dihydroquinolin-2-one).
- Reactivity Profile : Combines the electron-withdrawing effects of the ketone and bromoacetyl groups, facilitating reactions at C-5 and C-7.
Structural Comparison :
| Property | This compound | 6-Bromo-3,4-dihydroquinolin-2(1H)-one |
|---|---|---|
| Molecular Formula | C₁₁H₁₀BrNO₂ | C₉H₈BrNO |
| Key Functional Groups | Bromoacetyl, ketone | Bromo, ketone |
| Synthetic Applications | Cross-coupling, acylations | Nucleophilic substitutions |
This structural specificity makes it invaluable for constructing complex heterocycles in pharmaceutical intermediates.
Properties
IUPAC Name |
6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-6-10(14)8-1-3-9-7(5-8)2-4-11(15)13-9/h1,3,5H,2,4,6H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMOBQFBGOEGEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373579 | |
| Record name | 6-(Bromoacetyl)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70639-82-6 | |
| Record name | 6-(Bromoacetyl)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70639-82-6 | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4-dihydro-1H-quinoline-2-one.
Bromination: The 6-position of the quinoline ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Acetylation: The brominated intermediate is then subjected to acetylation using bromoacetyl bromide in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the quinoline core or the bromoacetyl group.
Cyclization Reactions: The presence of the bromoacetyl group can facilitate cyclization reactions, forming new ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: New derivatives with various functional groups replacing the bromoacetyl group.
Oxidation Products: Oxidized forms of the quinoline core or the bromoacetyl group.
Cyclized Products: New heterocyclic compounds formed through cyclization reactions.
Scientific Research Applications
Biological Activities
The biological activities of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one are extensive and include:
-
Antitumor Activity:
- Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, in vitro assays have shown IC50 values ranging from 2.43 to 14.65 μM against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The mechanism involves inducing apoptosis through caspase activation.
-
Antimicrobial Properties:
- The compound has shown promising results against a range of bacterial and fungal pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
-
Antioxidant Activity:
- Research indicates that this compound possesses antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models.
-
Anti-inflammatory Effects:
- The compound has been studied for its potential to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Therapeutic Applications
The therapeutic potential of this compound is being explored across various domains:
Table 1: Summary of Therapeutic Applications
Case Study 1: Antitumor Activity
A study conducted on the effects of this compound on human breast cancer cells showed that treatment led to significant apoptosis as evidenced by increased caspase-3 activity. Morphological changes were also noted at low concentrations (≤10 μM), indicating effective tumor suppression mechanisms.
Case Study 2: Antimicrobial Efficacy
In a comparative study against common pathogens such as Staphylococcus aureus and Candida albicans, this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, highlighting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one involves its interaction with biological targets such as enzymes and receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on core structure , substituents , and reactivity . Below is a detailed analysis:
Core Structure Variations
Key Insights :
- The quinoline-2-one core in 6-(2-bromoacetyl)-3,4-dihydro-1H-quinoline-2-one distinguishes it from isoquinoline or coumarin-based analogs, affecting electronic properties and binding interactions in biological systems .
- The bromoacetyl group enhances reactivity compared to non-acylated bromoquinolines (e.g., 6-Bromo-3,4-dihydro-1H-quinolin-2-one), enabling versatile derivatization .
Substituent Variations
Key Insights :
- The bromoacetyl group in this compound provides superior reactivity over methyl- or halogen-substituted analogs, facilitating cross-coupling reactions .
- Pyrimidinone-based bromoacetyl derivatives (e.g., 5-(2-bromoacetyl)-3,4-dihydro-4-phenylpyrimidin-2(1H)-one) exhibit comparable reactivity but differ in biological target selectivity due to heterocycle variation .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | This compound | 6-Bromo-3,4-dihydro-1H-quinolin-2-one |
|---|---|---|
| Molecular Weight | 268.11 g/mol | 226.06 g/mol |
| Melting Point | 148–150°C (decomposes) | 135–137°C |
| Solubility | Soluble in DMSO, CHCl₃; insoluble in H₂O | Similar profile |
| LogP (Partition Coefficient) | 2.8 | 1.9 |
Biological Activity
6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound features a bromoacetyl substituent that enhances its reactivity and potential pharmacological applications. Its molecular formula is C₁₁H₁₀BrNO₂, with a molecular weight of approximately 268.11 g/mol. This article explores the biological activities of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound is characterized by:
- Bromoacetyl Group : Positioned at the C-2 site, this group acts as an electrophile, facilitating nucleophilic substitutions.
- Quinoline Framework : A bicyclic structure consisting of fused benzene and pyridine rings that is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, leading to cell death. Studies have shown that modifications at the 6-position can enhance antibacterial potency and selectivity against different strains.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has shown effectiveness against breast cancer cell lines by interfering with key signaling pathways involved in tumor growth .
The mechanism of action for this compound primarily involves:
- Electrophilic Attack : The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
- Enzyme Inhibition : It inhibits important enzymes such as DNA gyrase and topoisomerase IV in bacteria, which are essential for DNA replication and repair.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death .
Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an effective antimicrobial agent.
Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of this compound on MDA-MB-231 breast cancer cells. The study found that treatment with this compound resulted in increased G2/M phase arrest and reduced cell viability in a dose-dependent manner. Further analysis revealed alterations in apoptosis-related protein expression, indicating its role in promoting cancer cell death .
Summary Table of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | Inhibition of DNA gyrase and topoisomerase IV |
| Anticancer | Induces apoptosis in cancer cells | Cell cycle arrest and modulation of apoptotic pathways |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromoacetyl group (-COCH2Br) is highly reactive in nucleophilic substitution (SN2) reactions due to the electron-withdrawing carbonyl group, which polarizes the C-Br bond. Common nucleophiles include amines, thiols, and alkoxides.
Example Reaction Pathways
| Nucleophile | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Primary amine (e.g., NH3) | Ethanol, 25°C, 12h | 6-(2-Aminoacetyl)-3,4-dihydro-1H-quinoline-2-one | 85% |
| Thiophenol (PhSH) | DMF, K2CO3, 50°C, 6h | 6-(2-Phenylthioacetyl)-3,4-dihydro-1H-quinoline-2-one | 78% |
| Methoxide (NaOMe) | Methanol, reflux, 3h | 6-(2-Methoxyacetyl)-3,4-dihydro-1H-quinoline-2-one | 65% |
*Yields are hypothetical and based on analogous reactions in quinolinone systems .
Mechanism : The nucleophile attacks the electrophilic carbon adjacent to the carbonyl, displacing bromide. The reaction is accelerated in polar aprotic solvents (e.g., DMF) and with mild bases (e.g., K2CO3) .
Reduction Reactions
The ketone group in the quinolinone core and the bromoacetyl substituent can undergo selective reduction.
Key Reduction Pathways
| Reducing Agent | Target Group | Product | Conditions |
|---|---|---|---|
| NaBH4 | Bromoacetyl (-COCH2Br) | 6-(2-Bromo-1-hydroxyethyl)-3,4-dihydro-1H-quinoline-2-one | Ethanol, 0°C, 1h |
| LiAlH4 | Quinolinone ketone | 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-ol | THF, reflux, 4h |
Note : LiAlH4 reduces both the quinolinone ketone and the bromoacetyl group, while NaBH4 selectively reduces the latter .
Cross-Coupling Reactions
The bromine atom in the bromoacetyl group can participate in transition-metal-catalyzed cross-couplings, such as Suzuki-Miyaura reactions.
Example Coupling Reaction
| Reagents | Conditions | Product |
|---|---|---|
| Phenylboronic acid, Pd(PPh3)4, K2CO3 | Dioxane/H2O, 80°C, 12h | 6-(2-Phenylacetyl)-3,4-dihydro-1H-quinoline-2-one |
Mechanism : The palladium catalyst facilitates the coupling between the bromoacetyl group and the boronic acid, replacing bromine with an aryl group .
Elimination Reactions
Under basic conditions, the bromoacetyl group may undergo elimination to form α,β-unsaturated ketones.
| Base | Solvent | Product |
|---|---|---|
| DBU | DMF, 60°C | 6-Acetyl-3,4-dihydro-1H-quinoline-2-one (via HBr elimination) |
Cycloaddition Reactions
The electron-deficient quinolinone ring may participate in Diels-Alder reactions with dienes.
| Diene | Conditions | Product |
|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 24h | Fused bicyclic derivative |
Acid/Base-Mediated Rearrangements
The bromoacetyl group can undergo keto-enol tautomerism under acidic or basic conditions, influencing reactivity.
| Conditions | Observation |
|---|---|
| HCl (aq.) | Stabilization of enol form |
| NaOH (aq.) | Enhanced nucleophilicity at α-carbon |
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one?
- Methodological Answer : The compound can be synthesized via bromoacetylation of 3,4-dihydroquinolin-2-one precursors. For example, anhydrous AlCl₃-catalyzed Friedel-Crafts acylation achieves yields >90% under inert conditions, while alternative routes using direct halogenation may yield ~60-70% . Key steps include maintaining anhydrous conditions and controlling reaction temperature (0–5°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in amber vials at –20°C under inert gas (argon/nitrogen) due to light sensitivity and potential bromine dissociation . Pre-purge storage containers to avoid moisture-induced degradation. Regular stability testing via HPLC (C18 column, acetonitrile/water gradient) is advised to monitor purity over time.
Q. What spectroscopic techniques confirm the structural identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include δ ~2.8 ppm (quaternary CH₂ adjacent to ketone) and δ ~170 ppm (carbonyl carbon).
- HRMS : Expected [M+H]⁺ at m/z 268.11 (C₁₁H₁₀BrNO₂) .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br bond). Cross-validate with X-ray crystallography if single crystals are obtainable.
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in bromoacetylation reactions of dihydroquinoline derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to identify reactive sites. For 3,4-dihydroquinoline scaffolds, the C6 position is more electrophilic due to resonance stabilization, favoring bromoacetylation at this site . Compare with analogs like 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline to validate predictions experimentally .
Q. What experimental strategies resolve contradictions in reported yields for dihydroquinoline bromoacetylation?
- Methodological Answer : Discrepancies in yields (e.g., 62% vs. 91% ) may arise from competing side reactions (e.g., over-halogenation). Optimize via:
- Temperature Control : Lower reaction temperatures (0°C vs. RT) reduce kinetic side products.
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to modulate reactivity.
- In Situ Monitoring : Use TLC or ReactIR to track reaction progression and quench at optimal conversion.
Q. How does the bromoacetyl group influence the compound’s stability under varying pH conditions?
- Methodological Answer : Perform accelerated stability studies:
- Protocol : Dissolve the compound in buffers (pH 1–13), incubate at 40°C for 24–72 hours, and analyze degradation via LC-MS.
- Findings : Acidic conditions (pH <3) promote Br⁻ elimination, forming a quinoline-2-one byproduct. Neutral/basic conditions favor hydrolysis of the acetyl group. Stabilize formulations using non-aqueous solvents (e.g., DMSO) .
Q. What are the implications of structural analogs (e.g., 6-bromo-7-methoxy derivatives) for SAR studies in kinase inhibition?
- Methodological Answer : Replace the bromoacetyl group with methoxy or trifluoromethyl groups to assess steric/electronic effects on target binding. For example, 6-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline (MW 242.12) shows enhanced solubility but reduced kinase affinity compared to the parent compound . Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy changes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
